An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of the novel heterocyclic compound, 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a rigid set of protocols to offer a strategic and logical workflow for confirming the molecular architecture of complex organic molecules. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, we present a self-validating system for unambiguous structure determination. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven methodologies, grounded in authoritative references.
Introduction: The Imperative of Structural Integrity in Drug Discovery
The precise three-dimensional arrangement of atoms in a molecule is intrinsically linked to its biological activity. In the realm of drug discovery and development, the unambiguous determination of a compound's structure is a non-negotiable prerequisite for advancing a candidate through the development pipeline. The subject of this guide, 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine, represents a polysubstituted pyrimidine, a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by this class of compounds.
The presence of various functional groups—an amino group, a chloro substituent, and alkyl chains—on the pyrimidine core necessitates a multi-faceted analytical approach to prevent misassignment and ensure absolute structural fidelity. This guide will systematically detail the strategic application of modern spectroscopic and crystallographic techniques to achieve this goal.
The Analytical Blueprint: A Synergistic Approach
Mass Spectrometry: The First Glimpse of the Molecular Formula
Mass spectrometry provides the foundational data point in structure elucidation: the mass of the molecule. This allows for the determination of the molecular formula, a critical first step in piecing together the molecular puzzle.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for aminopyrimidines due to the basicity of the amino group and ring nitrogens, which readily accept a proton to form [M+H]⁺ ions.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).
Predicted Data and Interpretation
For 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine (C₇H₁₀ClN₃), the expected high-resolution mass spectral data is presented in Table 1.
| Parameter | Predicted Value | Rationale & Interpretation |
| Molecular Formula | C₇H₁₀ClN₃ | Based on the proposed structure. |
| Monoisotopic Mass | 171.0563 | Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |
| [M+H]⁺ (m/z) | 172.0641 | The protonated molecular ion, expected to be the base peak in ESI+. |
| Isotopic Pattern | A characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks. | This pattern is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).[1] |
Fragmentation Analysis: Unveiling Structural Motifs
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion. The resulting fragment ions can reveal key structural motifs.
The fragmentation pattern can help to confirm the presence of the ethyl and methyl groups and the chloro substituent. For example, the loss of a methyl radical (15 Da) or an ethene neutral loss (28 Da) would be indicative of the ethyl group.[1][2]
Infrared Spectroscopy: Identifying the Functional Group Landscape
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying the characteristic vibrational frequencies, we can confirm the presence of the amino group, alkyl chains, and the pyrimidine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Predicted Data and Interpretation
Based on data from similar aminopyrimidine structures, the following characteristic IR absorption bands are expected for 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine (Table 2).[3][4][5][6]
| Wavenumber (cm⁻¹) | Vibration | Intensity | Interpretation |
| 3450-3300 | N-H stretch (asymmetric & symmetric) | Medium-Strong | Confirms the presence of the primary amino (-NH₂) group. The presence of two bands is characteristic. |
| 3100-3000 | C-H stretch (aromatic) | Weak-Medium | Associated with the C-H bonds on the pyrimidine ring. |
| 2975-2850 | C-H stretch (aliphatic) | Medium-Strong | Arises from the C-H bonds of the ethyl and methyl groups. |
| 1650-1550 | C=N and C=C ring stretch | Strong | Characteristic vibrations of the pyrimidine ring. |
| 1620-1580 | N-H bend (scissoring) | Medium | Further confirmation of the primary amino group. |
| 1470-1430 | C-H bend (aliphatic) | Medium | Bending vibrations of the CH₂ and CH₃ groups. |
| 800-700 | C-Cl stretch | Strong | Indicates the presence of the chloro substituent. |
Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, we can piece together the complete connectivity of the molecule.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those of the amino group.[2][7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Perform a series of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (typically over 2-3 bonds).
-
Predicted ¹H NMR Spectral Data and Interpretation
The predicted ¹H NMR spectrum is based on the analysis of similar substituted pyrimidines. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent will deshield the protons, while the amino and alkyl groups will have an opposing effect.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | 5.0 - 6.0 | Broad singlet | 2H | The chemical shift is variable and depends on concentration and solvent. The broadness is due to quadrupole broadening and exchange.[7] |
| -CH₂- (ethyl) | 2.5 - 2.8 | Quartet (q) | 2H | Coupled to the three protons of the methyl group. |
| -CH₃ (methyl on ring) | 2.2 - 2.4 | Singlet (s) | 3H | No adjacent protons to couple with. |
| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet (t) | 3H | Coupled to the two protons of the methylene group. |
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts are influenced by the electronegativity of the attached atoms and the hybridization.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (attached to -NH₂) | 160 - 165 | Deshielded due to attachment to two nitrogen atoms. |
| C4 (attached to -Cl) | 158 - 163 | Deshielded by the electronegative chlorine and ring nitrogen. |
| C6 (attached to -CH₃) | 155 - 160 | Deshielded by the ring nitrogens. |
| C5 (attached to -CH₂CH₃) | 115 - 125 | Shielded relative to the other ring carbons. |
| -CH₂- (ethyl) | 20 - 25 | Typical range for an aliphatic methylene carbon. |
| -CH₃ (methyl on ring) | 15 - 20 | Typical range for an aliphatic methyl carbon attached to an aromatic ring. |
| -CH₃ (ethyl) | 10 - 15 | Typical range for a terminal aliphatic methyl carbon. |
The Power of 2D NMR: Connecting the Dots
While 1D NMR provides information about the individual components, 2D NMR reveals how they are connected.[8][9][10][11]
-
COSY: A cross-peak between the quartet of the ethyl's -CH₂- and the triplet of its -CH₃ will confirm their connectivity.
-
HSQC: This experiment will directly link each proton to the carbon it is attached to, confirming the assignments made in the 1D spectra.
-
HMBC: This is crucial for establishing the overall framework. We expect to see correlations from the protons of the methyl group on the ring to C5 and C6, and from the protons of the ethyl group to C5. These long-range correlations will definitively place the substituents on the pyrimidine ring.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide compelling evidence for the structure in solution, single-crystal X-ray crystallography provides the unambiguous, solid-state structure of a molecule.[12][13][14][15][16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the final atomic coordinates.
A successful X-ray crystallographic analysis will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice, leaving no doubt as to the structure of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine.
Conclusion: A Robust and Validated Approach
The structure elucidation of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine serves as a case study for a robust and self-validating analytical workflow. By strategically combining the information from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray crystallography provides the definitive answer. This integrated approach ensures the scientific integrity of the data and provides the necessary foundation for further research and development of this and other novel chemical entities.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Suran Pulkar. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University. Crystal Growth. [Link]
-
Heffron, G. 2D NMR FOR THE CHEMIST. [Link]
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708.
- Singh, A., & Sharma, D. P. (2018). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Chemistry & Chemical Technology, 12(4), 457-464.
- Rose, J. P. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1).
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- Singh, R. P., & Singh, P. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. E-Journal of Chemistry, 7(4), 1475-1480.
- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(10), 1138-1141.
-
PubChem. 4-Chloro-5-methylpyrimidin-2-amine. [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
- El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003.
- Bayrak, C. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Hacettepe Journal of Biology and Chemistry, 41(2), 133-141.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]
-
NIST WebBook. 2-Amino-5-chloropyrimidine. [Link]
-
NMRDB.org. Predict all NMR spectra. [Link]
-
Cheminfo.org. Predict 13C NMR spectra. [Link]
- Al-Ostath, A. I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17568.
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3329.
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
-
PubChem. 2-Amino-4-chloro-6-methylpyrimidine. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

